- Preparation method of 3-trifluoromethylthiophenol and 3-methylthiotrifluorotoluene, China, , ,

Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)

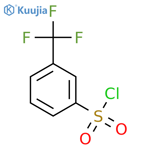

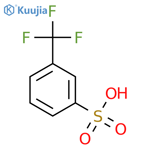

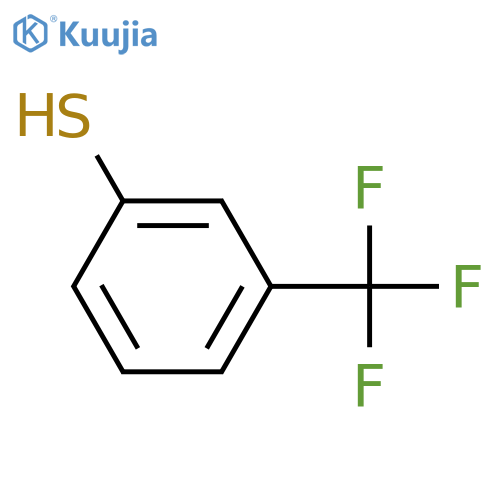

3-(trifluoromethyl)thiophenol structure

Nombre del producto:3-(trifluoromethyl)thiophenol

Número CAS:937-00-8

MF:C7H5F3S

Megavatios:178.174811124802

MDL:MFCD00041142

CID:40341

PubChem ID:136751

3-(trifluoromethyl)thiophenol Propiedades químicas y físicas

Nombre e identificación

-

- 3-(trifluoromethyl)thiophenol

- 3-(Trifluoromethyl)benzenethiol

- 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)

- 3-Mercaptobenzotrifluoride

- m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)

- NSC 88281

- m-(Trifluoromethyl)thiophenol

- m-Trifluoromethylbenzenethiol

- 3-(Trifluoromethyl)benzenethiol (ACI)

- m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)

- 3-trifloromethylthiophenol

- J-511027

- 3-Trifluoromethylbenzenethiol

- Z104498808

- DB-021784

- Benzenethiol, 3-(trifluoromethyl)-

- 3-Trifluoromethylthiophenol

- 3-(trifluoromethyl)-benzenethiol

- DTXSID40239539

- 3-Trifluoromethyl thiophenol

- 3-(trifluoromethyl)benzene thiol

- NCIOpen2_001443

- 3-trifluoromethyl benzene thiol

- 3-(trifluoromethyl)benzene-1-thiol

- m-Trifluoromethylthiophenol

- KNUFKFWWEODZDY-UHFFFAOYSA-N

- NYHAYFWCYAKMLC-UHFFFAOYSA-N

- NSC-88281

- PS-8557

- SCHEMBL68703

- T2780

- STL505966

- MFCD00041142

- NSC88281

- m-Trifluormethyl-thiophenol

- EN300-07355

- CS-0040481

- 937-00-8

- BBL100327

- AKOS009031155

- 3-trifluoromethyl benzenethiol

-

- MDL: MFCD00041142

- Renchi: 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H

- Clave inchi: SCURCOWZQJIUGR-UHFFFAOYSA-N

- Sonrisas: FC(C1C=C(S)C=CC=1)(F)F

- Brn: 1943114

Atributos calculados

- Calidad precisa: 178.00600

- Masa isotópica única: 178.006405

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 132

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 1

- Carga superficial: 0

- Xlogp3: nothing

- Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.314

- Punto de ebullición: 163°C(lit.)

- Punto de inflamación: 71-72°C/20mm

- índice de refracción: 1.49

- PSA: 38.80000

- Logp: 2.99410

- Sensibilidad: Stench

- Disolución: Not determined

3-(trifluoromethyl)thiophenol Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Instrucciones de peligro: H227-H301+H311+H331-H315-H319

- Declaración de advertencia: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Número de transporte de mercancías peligrosas:3334

- Código de categoría de peligro: R22: harmful if swallowed.

- Instrucciones de Seguridad: S26-S36/37/39

-

Señalización de mercancías peligrosas:

- Nivel de peligro:6.1

- Grupo de embalaje:III

- Condiciones de almacenamiento:0-10°C

- Términos de riesgo:R22; R36/37/38

3-(trifluoromethyl)thiophenol Datos Aduaneros

- Código HS:2930909090

- Datos Aduaneros:

China Customs Code:

2930909090Overview:

2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(trifluoromethyl)thiophenol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111121-250mg |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 250mg |

¥65.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111121-5g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 5g |

¥292.00 | 2024-04-24 | |

| Oakwood | 002621-1g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 1g |

$18.00 | 2024-07-19 | |

| Oakwood | 002621-100g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 100g |

$495.00 | 2024-07-19 | |

| Enamine | EN300-07355-0.25g |

3-(trifluoromethyl)benzene-1-thiol |

937-00-8 | 95% | 0.25g |

$19.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T11400-10g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 97% | 10g |

¥1528.0 | 2023-09-06 | |

| Alichem | A169006278-25g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 97% | 25g |

$298.00 | 2023-08-31 | |

| abcr | AB104358-1 g |

3-(Trifluoromethyl)thiophenol, 95%; . |

937-00-8 | 95% | 1 g |

€75.70 | 2023-07-20 | |

| Fluorochem | 002621-1g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 1g |

£12.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D747712-25g |

3-(Trifluoromethyl)thiophenol |

937-00-8 | 98% | 25g |

$190 | 2024-06-07 |

3-(trifluoromethyl)thiophenol Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sulfur Solvents: Diethyl ether

Referencia

- Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acids, Journal of the American Chemical Society, 1948, 70, 2849-55

Synthetic Routes 4

Synthetic Routes 5

Condiciones de reacción

Referencia

- Preparation of 3-(pyrazinylthio)carbapenems as antibacterials, Federal Republic of Germany, , ,

Synthetic Routes 6

Condiciones de reacción

Referencia

- Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane medium, Collection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Dichlorodimethylsilane , Dimethylacetamide , Zinc Solvents: 1,2-Dichloroethane

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referencia

- Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide system, Tetrahedron Letters, 1999, 40(16), 3179-3182

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Ammonium formate Solvents: Water ; heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C

1.2 Reagents: Formic acid ; acidified

1.2 Reagents: Formic acid ; acidified

Referencia

- Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenation, Synthetic Communications, 2012, 42(16), 2432-2439

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium ethylxanthate , Sodium nitrite Solvents: Water

Referencia

- Nonbasic character of some aminotrifluoromethyldiphenyl sulfones. Synthesis of 3-amino-5-trifluoromethyldiphenyl sulfone, Journal of Organic Chemistry, 1959, 24, 1892-6

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Solvents: Ethanol , Dichloromethane ; 30 min, rt

1.2 Reagents: Triphenylphosphine ; 30 min, rt

1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt

1.2 Reagents: Triphenylphosphine ; 30 min, rt

1.3 Reagents: Sodium borohydride Solvents: Water ; 12 h, rt

Referencia

- Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 Nanocluster, ACS Nano, 2018, 12(9), 9318-9325

Synthetic Routes 14

Condiciones de reacción

Referencia

- Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications, China, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Tin , Hydrochloric acid Solvents: Water

Referencia

- An efficient synthetic route to aryl thiocyanates from arenesulfinates, Synthetic Communications, 2001, 31(9), 1355-1359

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 8 h, 90 °C

1.2 Reagents: Sodium borohydride ; 5 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Sodium borohydride ; 5 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 40 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referencia

- A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reduction, Organic Letters, 2009, 11(22), 5250-5253

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Catalysts: Bromocyclohexane

Referencia

- Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromide, Journal of Organic Chemistry, 1982, 47(24), 4813-15

3-(trifluoromethyl)thiophenol Raw materials

- 3-(trifluoromethyl)benzene-1-sulfonamide

- 3-(trifluoromethyl)thiophenol

- Benzenesulfonic acid, 3-(trifluoromethyl)-

- Sodium 3-(trifluoromethyl)benzene-1-sulfinate

- Benzenesulfonic acid, 3-(trifluoromethyl)-, sodium salt (1:1)

- 3-Bromobenzotrifluoride

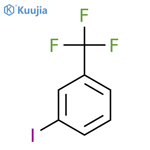

- 3-Iodobenzotrifluoride

- Magnesium, iodo[3-(trifluoromethyl)phenyl]-

- 3-(trifluoromethyl)benzene-1-sulfonyl chloride

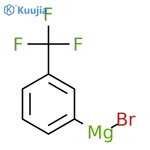

- m-trifluoro-methyl-phenyl-magnesium bromide

3-(trifluoromethyl)thiophenol Preparation Products

3-(trifluoromethyl)thiophenol Literatura relevante

-

Chih-Lun Yi,Yu-Ting Huang,Chin-Fa Lee Green Chem. 2013 15 2476

-

Marjan Jereb,Darko Dolenc RSC Adv. 2015 5 58292

937-00-8 (3-(trifluoromethyl)thiophenol) Productos relacionados

- 130783-02-7(3,5-Bis(trifluoromethyl)thiophenol)

- 825-83-2(4-(trifluoromethyl)benzene-1-thiol)

- 1462291-00-4(Methyl 4-((2-(Diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate)

- 1565514-15-9(Pyridine, 2-azido-3-methoxy- )

- 1855899-72-7(methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate)

- 591241-84-8(N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide)

- 1326936-28-0(6-chloro-N-[1-(4-methoxyphenyl)ethyl]-3-(morpholine-4-carbonyl)quinolin-4-amine)

- 727409-20-3(2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine)

- 60186-81-4(5-Bromo-2,4-Bis(Methylthio)Pyrimidine)

- 1804213-75-9(Methyl 2-amino-3-(2-oxopropyl)benzoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:937-00-8)3-(trifluoromethyl)thiophenol

Pureza:99%

Cantidad:25g

Precio ($):231.0